1-(2,4-Dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
説明
特性
IUPAC Name |
1-(2,4-dichlorophenyl)-2-(4-nitrophenyl)sulfonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15Cl2N3O4S/c20-13-3-8-16(17(21)12-13)19-18-2-1-9-22(18)10-11-23(19)29(27,28)15-6-4-14(5-7-15)24(25)26/h1-9,12,19H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZCHKCWLOKWQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=C(C=C(C=C3)Cl)Cl)S(=O)(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15Cl2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
1-(2,4-Dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (CAS Number: 899739-45-8) is a novel compound that has garnered attention for its potential biological activities. This article explores its synthesis, structural characteristics, and biological activities based on diverse research findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of 452.3 g/mol. The structure features a tetrahydropyrrolo[1,2-a]pyrazine core substituted with a dichlorophenyl and a nitrophenyl sulfonyl group, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₅Cl₂N₃O₄S |
| Molecular Weight | 452.3 g/mol |
| CAS Number | 899739-45-8 |
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including the condensation of 2,4-dichlorobenzaldehyde with various nitrogen-containing heterocycles. The specific synthetic pathway can influence the yield and purity of the final product.
Anticancer Activity
Research indicates that compounds related to the tetrahydropyrrolo[1,2-a]pyrazine scaffold exhibit significant anticancer properties. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that similar compounds exhibited IC₅₀ values ranging from 6.2 μM to 43.4 μM against colon carcinoma and breast cancer cell lines respectively .
Antimicrobial Properties
The antibacterial activity of this compound has also been investigated. Certain derivatives have shown effectiveness against pathogenic bacteria, suggesting potential use in treating infections. For example, compounds derived from similar structures have been reported to possess good antibacterial activity compared to standard antibiotics like chloramphenicol .
Neuroprotective Effects
Emerging evidence suggests that compounds containing the tetrahydropyrrolo[1,2-a]pyrazine moiety may offer neuroprotective benefits. They have been studied for their ability to inhibit enzymes associated with neurological disorders, indicating potential therapeutic applications in conditions such as Alzheimer’s disease and epilepsy .
Study 1: Anticancer Efficacy
In a laboratory setting, a series of compounds based on the tetrahydropyrrolo[1,2-a]pyrazine structure were synthesized and evaluated for their anticancer properties. The results indicated that these compounds significantly inhibited the growth of HCT-116 colon cancer cells with an IC₅₀ of approximately 6.2 μM. These findings suggest that structural modifications can enhance biological activity.
Study 2: Antimicrobial Screening
A comparative study evaluated various derivatives of the tetrahydropyrrolo[1,2-a]pyrazine against common bacterial strains. The results showed that certain derivatives exhibited potent antibacterial effects, outperforming traditional antibiotics in some cases. This highlights the potential of these compounds as novel antimicrobial agents.
類似化合物との比較
1-(4-Fluorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
- Structural Difference : The 2,4-dichlorophenyl group in the target compound is replaced with a 4-fluorophenyl group.
- The electron-withdrawing fluorine may decrease aromatic ring reactivity compared to chlorine .
Compounds with Halogen-Substituted Phenyl Groups
- Example : 1-(2-Chlorophenyl)- and 1-(4-Methoxyphenyl)- analogs ().
- Trend: Chlorine substituents (e.g., 2,4-dichloro) enhance lipophilicity and metabolic stability but may reduce solubility.
Sulfonyl Group Modifications
Sulfonyl-Substituted Pyrrolo[2,3-b]pyrazines ()
- 5-((3,4-Dichlorophenyl)sulfonyl)- analog.
Spiro-Fused Derivatives
AS-3201 (Ranirestat)
- Structure : (R)-(-)-2-(4-Bromo-2-fluorobenzyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine-4-spiro-3'-pyrrolidine-1,2',3,5'-tetrone .
- Activity : Potent aldose reductase inhibitor (AR IC₅₀ = 3.6 nM; in vivo efficacy in diabetic rats).
- Key Differences: The spirosuccinimide ring in AS-3201 replaces the sulfonyl group, enabling unique interactions with AR’s hydrophobic pocket.
HDAC Inhibitors with Tetrahydropyrrolo[1,2-a]pyrazine Cores
And63 ()
- Structure : Features a fused imidazo[1,2-a]pyrazine ring and a hydrophobic capping group.
- Activity : HDAC6 inhibitor (IC₅₀ = 33 nM; >100-fold selectivity over HDAC8).
- Comparison :
- The target compound’s 4-nitrophenyl sulfonyl group mimics the hydrophobic capping in And63 but lacks the fused ring spacer critical for HDAC6 selectivity .
Q & A
Q. What are the key challenges in synthesizing 1-(2,4-dichlorophenyl)-2-((4-nitrophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis often involves multi-step reactions with sulfonylation and cyclization steps. Key challenges include controlling regioselectivity during sulfonylation and minimizing side reactions (e.g., over-oxidation). Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sulfonylation, as demonstrated in analogous sulfonyl-pyrrolidine syntheses .
- Solvent selection : Polar aprotic solvents (e.g., THF or DMF) improve reaction homogeneity and yield .
- Purification : Column chromatography with gradients of hexane/ethyl acetate (7:1 to 3:1) effectively isolates the product .
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Methodological Answer : A combination of techniques is required:
- 1H/13C NMR : Look for characteristic signals, such as aromatic protons (δ 7.2–8.5 ppm for dichlorophenyl and nitrophenyl groups) and sulfonyl-related shifts (δ 3.5–4.5 ppm for adjacent protons) .
- IR spectroscopy : Confirm sulfonyl (S=O) stretches at ~1350 cm⁻¹ and 1150 cm⁻¹ .
- HRMS : Match experimental and theoretical molecular weights (e.g., [M+H]+ calculated for C19H14Cl2N3O4S: 462.01) .
Q. What are the common impurities observed during synthesis, and how are they addressed?
- Methodological Answer : Common impurities include unreacted sulfonyl precursors and regioisomers. Strategies to mitigate these:
- TLC monitoring : Use silica plates with fluorescent indicators and hexane/ethyl acetate (3:1) to track reaction progress .
- Recrystallization : Methanol or ethanol recrystallization removes polar byproducts .
- HPLC-PDA : Reverse-phase HPLC with UV detection at 254 nm identifies and quantifies impurities .
Advanced Research Questions
Q. How does the electronic environment of the 4-nitrophenylsulfonyl group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nitro group activates the sulfonyl moiety for nucleophilic substitution. For example:
- Buchwald–Hartwig amination : Use Pd(dba)₂/Xantphos catalysts in toluene at 110°C to couple with amines, leveraging the sulfonyl group’s electrophilicity .
- DFT calculations : Analyze charge distribution on the sulfonyl sulfur to predict reactivity with nucleophiles .
Q. What crystallographic data are available for this compound, and how do they inform its conformational stability?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) reveals:
- Dihedral angles : The dichlorophenyl and nitrophenyl groups adopt a near-orthogonal arrangement (~85°), minimizing steric clashes .
- Hydrogen bonding : Sulfonyl oxygen atoms participate in weak C–H···O interactions, stabilizing the crystal lattice .
Experimental protocol : Grow crystals via slow evaporation of a saturated DCM/hexane solution .
Q. How do conflicting NMR data from different studies arise, and how should researchers resolve them?
- Methodological Answer : Discrepancies often stem from solvent effects or dynamic processes (e.g., ring puckering in the tetrahydropyrrolo-pyrazine core). Resolution strategies:
- Variable-temperature NMR : Perform experiments at 25°C and −40°C to identify broadening signals caused by conformational exchange .
- COSY/NOESY : Map coupling constants and spatial proximities to assign ambiguous peaks .
Q. What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes)?
- Methodological Answer : Combine molecular docking and MD simulations:
- Docking software (AutoDock Vina) : Use the sulfonyl and dichlorophenyl groups as anchor points for binding pocket analysis .
- Free-energy perturbations (FEP) : Calculate binding affinities for nitro group modifications .
- PDB validation : Cross-reference with crystallographic data of similar enzyme-inhibitor complexes .
Key Research Recommendations
- Synthetic Chemistry : Explore microwave-assisted synthesis to reduce reaction times .
- Biological Studies : Screen against kinase targets (e.g., JAK2) due to structural similarity to known inhibitors .
- Materials Science : Investigate its potential as a photoactive ligand in coordination polymers .
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